molecular formula C8H7N3O2 B8388425 3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8388425
M. Wt: 177.16 g/mol
InChI Key: AFQXHZOZYFHQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 3-position and keto groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto groups at the 2 and 4 positions can be reduced to form hydroxyl groups.

    Substitution: The hydrogen atoms on the pyridine and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acid derivatives, hydroxyl derivatives, and substituted pyridopyrimidines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple key enzymes involved in cancer progression makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H7N3O2/c1-11-7(12)5-3-2-4-9-6(5)10-8(11)13/h2-4H,1H3,(H,9,10,13)

InChI Key

AFQXHZOZYFHQKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g (66 mmol) of 2-aminonicotinic acid methyl amide, 21.4 g (100 mmol) diphenyl carbonate and 8.5 g (66 mmol) 4-dimethylaminopyridine were melted at 140 to 150° C. The reaction was allowed to continue for 20 minutes at that temperature. The mixture is allowed to cool down to 50 to 60° C. and 300 ml methanol was added while stirring. The mixture is allowed to cool down to room temperature. 3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione crystallized from the medium, was isolated by filtration and washed with water, methanol and tert.-butyl methyl ether. 7.80 g (67%) of 3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione was isolated (m.p. 272-4° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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